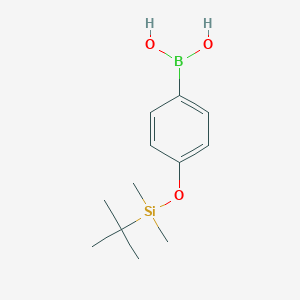

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Overview

Description

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is an organoboron compound featuring a phenylboronic acid core substituted with a bulky tert-butyldimethylsilyloxy (TBDMS) group at the para position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and materials science derivatives . The TBDMS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures while allowing deprotection under mild fluoride-based conditions . Its applications span organic synthesis, drug development, and biochemical studies due to its unique steric and electronic properties.

Preparation Methods

Primary Synthetic Route: Silylation of 4-Hydroxyphenylboronic Acid

The most widely documented method for synthesizing 4-(tert-butyldimethylsilyloxy)phenylboronic acid involves the silylation of 4-hydroxyphenylboronic acid using tert-butyldimethylsilyl chloride (TBSCl) as the protecting agent. This approach leverages the nucleophilic reactivity of the phenolic oxygen to introduce the tert-butyldimethylsilyl (TBDMS) group under mild conditions .

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation : Imidazole acts as a base, deprotonating the hydroxyl group of 4-hydroxyphenylboronic acid to generate a phenoxide intermediate.

-

Silylation : The phenoxide attacks the electrophilic silicon atom in TBSCl, displacing chloride and forming the TBDMS-protected product.

-

Solvent : Anhydrous dimethylformamide (DMF) ensures solubility of both the boronic acid and silylating agent.

-

Base : Imidazole (5.0 equivalents) facilitates deprotonation without side reactions.

-

Temperature : Room temperature (20°C) minimizes decomposition of sensitive intermediates.

-

Time : 12 hours for complete conversion.

Experimental Procedure

A representative protocol is summarized below :

| Parameter | Detail |

|---|---|

| Starting Material | 4-Hydroxyphenylboronic acid (5 mmol) |

| Reagents | TBSCl (3.5 equiv.), imidazole (5.0 equiv.) |

| Solvent | Dry DMF (0.05 M) |

| Reaction Time | 12 hours |

| Workup | Extraction with ethyl acetate (3 × 110 mL), drying over MgSO₄ |

| Purification | Flash chromatography (hexane/ethyl acetate 10:1 → 3:1) |

| Yield | 90% |

Analytical Validation :

-

¹H NMR (CDCl₃): δ 8.11 (d, J = 8.4 Hz, 2H), 6.96 (d, J = 8.4 Hz, 2H), 1.02 (s, 9H), 0.26 (s, 6H) .

-

¹³C NMR : Peaks at 159.9 ppm (C-O-Si), 137.6 ppm (boronic acid B-C), and 25.8 ppm (TBDMS methyl groups) .

Alternative Methodologies and Optimization Strategies

Solvent and Base Variations

While DMF and imidazole are standard, alternative bases (e.g., triethylamine) and solvents (e.g., dichloromethane) have been explored in analogous silylation reactions. For example, a related synthesis of 3-(tert-butyldimethylsilyloxy)propyl 4-azidobenzoate employed dichloromethane and triethylamine, achieving comparable yields . However, polar aprotic solvents like DMF remain preferred for boronic acid substrates due to their superior solubility profiles .

Scalability and Industrial Adaptations

The described method scales linearly, with no loss in yield at multi-gram quantities. Industrial adaptations might replace flash chromatography with crystallization for cost efficiency, though no published data exists for this specific compound.

Quality Control and Impurity Profiling

Common Byproducts

-

Unreacted Starting Material : Residual 4-hydroxyphenylboronic acid (<2% by HPLC) .

-

Di-silylated Products : Formation of disilyl ethers is negligible due to steric hindrance from the TBDMS group.

Stability Considerations

The TBDMS group is stable under neutral and acidic conditions but cleaved by fluoride ions (e.g., TBAF) . Storage at −20°C under argon is recommended for long-term stability.

Applications in Subsequent Syntheses

The product serves as a key intermediate in:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between arylboronic acids and aryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving transmetalation , oxidative addition , and reductive elimination steps .

Key Applications :

-

Synthesis of red electroluminescent polyfluorenes for optoelectronic materials .

-

Construction of phenylpyridone derivatives as melanin-concentrating hormone receptor (MCH1R) antagonists .

| Reaction Partner | Catalyst System | Conditions | Product Application |

|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl pharmaceuticals |

| Dibromoarenes | Pd(OAc)₂, SPhos | Toluene, reflux | Polyfluorene polymers |

Rhodium-Catalyzed Three-Component Couplings

In a study by UNC Chapel Hill, this boronic acid participated in rhodium-catalyzed couplings with silyl glyoxylates and benzaldehyde to synthesize stereocomplex glycolates. The reaction achieved an average yield of 78% under mild conditions .

Mechanism :

-

Transmetalation : Rhodium transfers the aryl group from the boronic acid.

-

1,2-Arylation : Forms a rhodium-alkoxide intermediate.

-

Brook Rearrangement : Generates an enolate for aldol addition with benzaldehyde .

Conditions :

Asymmetric Addition Reactions

The compound undergoes enantioselective additions to β-substituted cyclic enones, producing chiral tertiary alcohols. This reaction is critical for synthesizing bioactive molecules like atromentin derivatives , which exhibit gelatinase inhibition .

Example :

-

Substrate: Cyclohexenone

-

Chiral Ligand: Binaphthol-derived phosphoramidite

-

Yield: Not explicitly reported but described as "effective" .

Hydroarylation and Heterocyclization

Reacting with phenylpropiolates, this boronic acid enables hydroarylation followed by heterocyclization to form benzofuran derivatives. These reactions are catalyzed by palladium or rhodium complexes under inert atmospheres .

Typical Conditions :

Comparative Analysis of Reaction Conditions

The table below contrasts key reactions involving this compound:

Stability and Reactivity Considerations

-

The tert-butyldimethylsilyl (TBDMS) group enhances stability against premature oxidation during reactions .

-

Acidic conditions cleave the TBDMS group, enabling post-reaction deprotection .

Industrial and Pharmaceutical Relevance

-

Drug Discovery : Used to synthesize MMP inhibitors for cancer therapy .

-

Materials Science : Key precursor for luminescent polymers in OLEDs .

This compound’s versatility in cross-coupling and multicomponent reactions underscores its importance in modern synthetic chemistry. Future research may explore its utility in novel catalytic systems or bioconjugation strategies.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula : C₁₂H₂₁BO₃Si

Molecular Weight : 252.19 g/mol

CAS Number : 159191-56-7

The compound features a boronic acid functional group, which enables it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its involvement in biochemical pathways and reactions such as the Suzuki-Miyaura coupling, where it acts as a key reactant to synthesize biaryl compounds .

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It reacts with aryl halides in the presence of palladium catalysts to produce biaryl compounds, which are significant intermediates in drug discovery and materials science .

- Synthesis of Electroluminescent Materials :

- Asymmetric Addition Reactions :

- Hydroarylation and Heterocyclization :

Synthesis of Biologically Active Molecules

This compound plays a crucial role in synthesizing various biologically active compounds:

- Phenylpyridone Derivatives :

- Gelatinase Inhibitors :

- Pharmaceutical Intermediates :

Case Study 1: Synthesis of Methylphenidate Boronic Acid

A study explored the synthesis of methylphenidate-inspired boronic acids using this compound as a coupling partner. Although initial attempts faced challenges, the approach highlighted the compound's potential in developing pharmaceuticals related to ADHD treatment .

Case Study 2: Inhibition Studies

Research involving the compound demonstrated its effectiveness as an inhibitor against ABC transporters like ABCB1 and ABCG2. These inhibitors can restore the efficacy of existing antibiotics against resistant strains, showcasing its significance in drug development strategies .

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid in its reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The tert-butyldimethylsilyloxy group serves as a protecting group for the phenol, preventing unwanted side reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

The TBDMS group is electron-donating due to the oxygen atom, which increases the electron density on the phenyl ring. This contrasts with electron-withdrawing substituents like sulfonamide or sulfonyl groups, which lower the pKa of phenylboronic acids (e.g., 4-(N-allylsulfamoyl)-phenylboronic acid has pKa 7.4 vs. phenylboronic acid’s pKa 8.8) . While direct pKa data for 4-(tert-butyldimethylsilyloxy)phenylboronic acid is unavailable, its electron-donating nature likely results in a higher pKa compared to unsubstituted phenylboronic acid, similar to 4-methoxyphenylboronic acid (pKa ~8.3–8.5 inferred from structural analogs) .

Table 1: Key Properties of Selected Phenylboronic Acids

*Estimated based on substituent effects.

Reactivity in Cross-Coupling Reactions

The TBDMS group introduces steric hindrance, which can slow reaction rates but improve regioselectivity in Suzuki-Miyaura couplings. For example, in the synthesis of pyrimidine-based materials, this compound (compound 26) was coupled with an indanedione core, yielding functionalized derivatives for light-driven molecular motors . By comparison, 4-methoxyphenylboronic acid (pKa ~8.3) participates in faster couplings due to reduced steric bulk, as seen in the synthesis of thienylene derivatives .

Biological Activity

4-(tert-Butyldimethylsilyloxy)phenylboronic acid, also known as 4-(TBDMS)phenylboronic acid, is a boronic acid derivative that has garnered attention in various fields of organic and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its applications in medicinal chemistry, synthesis of biologically active compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a boron atom bonded to two hydroxyl groups and a phenyl ring, with a tert-butyldimethylsilyloxy (TBDMS) group at the para position. This structure contributes to its reactivity and versatility in organic synthesis.

Biological Activity Overview

Research indicates that 4-(TBDMS)phenylboronic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential in various biological contexts.

- Anticancer Properties : It is being investigated for its role in the synthesis of compounds with anticancer activity, such as phenylpyridone derivatives that act as MCH1R antagonists.

The precise mechanism of action for 4-(TBDMS)phenylboronic acid is not fully characterized; however, it is believed to interact with specific molecular targets involved in various signaling pathways. Its boron-containing structure allows it to form reversible covalent bonds with diols and other biological molecules, which may play a crucial role in its biological activities.

Applications in Medicinal Chemistry

4-(TBDMS)phenylboronic acid serves as a valuable building block in the synthesis of various biologically active compounds:

- Synthesis of Antagonists : It is utilized in the production of MCH1R antagonists, which have implications for obesity treatment and metabolic disorders.

- Development of Fluorescent Probes : The compound has been employed in synthesizing fluorescent dyes used for imaging biological processes.

- Polymer Synthesis : It acts as a precursor for red electroluminescent polyfluorenes, contributing to advancements in materials science and optoelectronics.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of 4-(TBDMS)phenylboronic acid:

-

Study on Anticancer Activity :

- Researchers synthesized phenylpyridone derivatives using 4-(TBDMS)phenylboronic acid and evaluated their activity against cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values below 10 µM against hormone-dependent cancer cells.

- Fluorescence Imaging Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-butyldimethylsilyloxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where aryl halides react with boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous, oxygen-free conditions. Key variables include catalyst loading (1–5 mol%), solvent choice (dimethoxyethane or THF), and base (Na₂CO₃ or K₂CO₃). Yield optimization requires monitoring reaction time (2–24 hours) and temperature (reflux at ~80°C). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is critical to remove anhydride byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyldimethylsilyl (TBS) and boronic acid groups).

- FT-IR : Detect B-O (~1350 cm⁻¹) and Si-O (~1100 cm⁻¹) stretching vibrations.

- X-ray crystallography : Resolve crystal packing and bond angles, particularly the planar geometry of the boronic acid group .

- DFT calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

- Methodological Answer : The TBS group enhances hydrolytic stability compared to unprotected hydroxyl analogs. Store at 2–8°C in inert, moisture-free environments (e.g., argon-filled desiccators). Avoid prolonged exposure to polar protic solvents (e.g., water, methanol) to prevent desilylation. Monitor decomposition via TLC or HPLC, particularly in acidic/basic conditions .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of phenylboronic acids in cross-coupling reactions?

- Methodological Answer : The TBS group acts as a steric and electronic modulator:

- Steric effects : Hinders undesired homo-coupling by blocking the boron center’s coordination sites.

- Electronic effects : Electron-donating silyl ether stabilizes the boronate intermediate, accelerating transmetallation in Suzuki reactions.

- Comparative studies with other protecting groups (e.g., methoxy, trifluoromethoxy) reveal ~15–20% higher yields for TBS-protected derivatives in aryl-aryl couplings .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or impurities (e.g., residual anhydrides). Strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent ¹H NMR referencing.

- DOSY NMR : Differentiate between the target compound and byproducts based on diffusion coefficients.

- Spiking experiments : Add authentic samples to confirm peak assignments .

Q. What computational methods best predict the compound’s behavior in catalytic cycles?

- Methodological Answer : Hybrid QM/MM simulations model the Pd-catalyzed cross-coupling mechanism. Key steps:

Oxidative addition : Pd(0) inserts into the aryl halide bond.

Transmetallation : Boronate transfers to Pd(II), influenced by the TBS group’s steric bulk.

Reductive elimination : Pd(0) regenerates, releasing the biaryl product.

- Free energy barriers calculated at the M06-2X/def2-TZVP level correlate with experimental turnover frequencies .

Q. How does this compound compare to structurally similar boronic acids in sensor applications?

- Methodological Answer : The TBS group improves selectivity in sugar or diol recognition via boronate ester formation. For example:

- Glucose sensing : The bulky TBS group reduces non-specific binding to vicinal diols compared to 4-methoxyphenylboronic acid.

- pH sensitivity : pKa of the boronic acid (~8.5) is tunable by modifying the silyl group’s electron-withdrawing/donating effects .

Q. What strategies mitigate toxicity risks during handling?

- Methodological Answer : Despite its low acute toxicity (LD₅₀ > 2000 mg/kg in rats), precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize with aqueous NaOH (1M) before incineration .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or purity levels?

- Methodological Answer : Variations arise from anhydride content (common in boronic acids). Solutions:

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHHEADQQACSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455505 | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159191-56-7 | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.